N-(1,3-benzodioxol-5-yl)benzamide
Description
N-(1,3-Benzodioxol-5-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent attached to the benzamide core. This compound serves as a scaffold for diverse pharmacological and synthetic applications due to its structural versatility. The benzodioxole moiety enhances lipophilicity and metabolic stability, making it valuable in drug design . Variations in substituents on the benzamide core (e.g., nitro, chloro, methyl groups) modulate biological activity, solubility, and binding affinity .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-14(10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)18-9-17-12/h1-8H,9H2,(H,15,16) |
InChI Key |
CYJTVYOFIOTBFR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
solubility |
36.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-(1,3-benzodioxol-5-yl)benzamide derivatives:
*Hypothetical parent compound; derivatives are synthesized by modifying the benzamide core.
Key Observations :
- Nitro-substituted derivatives (e.g., 3-nitrobenzamide) exhibit higher topological polar surface area (PSA) due to the nitro group’s electron-withdrawing nature, impacting solubility and membrane permeability .
- Halogenation (e.g., 2-chloro substitution) increases molecular weight and logP, enhancing hydrophobic interactions in biological targets .
- Methyl groups (e.g., 3,4-dimethylbenzamide) significantly elevate lipophilicity (XLogP3 = 3.2), favoring blood-brain barrier penetration .
Pharmacological and Functional Comparisons
Benzodioxolyl benzamides exhibit diverse biological activities depending on substituents:
Functional Highlights :
- TGF-β Pathway : SB431542, a benzodioxolyl-imidazolyl benzamide, is a well-characterized inhibitor of TGF-β/ALK5 signaling, highlighting the scaffold’s versatility in kinase targeting .
- Cytotoxicity : Methyl and nitro substituents enhance antiproliferative effects, as seen in phenylcarbamoyl benzamides .
Preparation Methods
Carbodiimide-Mediated Coupling
Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amide formation. For N-(1,3-benzodioxol-5-yl)benzamide:
-
Reaction Protocol :
-
Yield and Purity :
Active Ester Method Using N-Hydroxysuccinimide (NHS)
NHS esters enhance reaction efficiency by stabilizing the activated intermediate:
-
Synthetic Procedure :
-
Advantages :
Alternative Synthetic Routes
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) offers a racemization-free pathway:
Solid-Phase Synthesis
A resin-bound approach minimizes purification steps:
-
Workflow :
-
Outcomes :
Optimization and Industrial-Scale Production
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes intermediate solubility |
| Temperature | 50–60°C | Balances reaction rate and decomposition |
| Catalyst | DMAP (0.1 eq) | Accelerates acylation without byproducts |
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| DCC/DMAP | 82 | 95 | Moderate | 120 |
| NHS Ester | 88 | 97 | High | 150 |
| CDI-Mediated | 92 | 98 | High | 180 |
| Solid-Phase | 78 | 99 | Low | 300 |
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